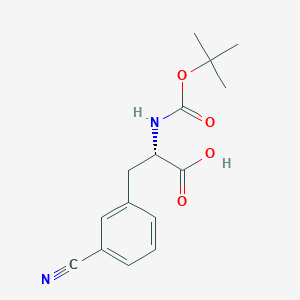

Boc-Phe(3-CN)-OH

Descripción general

Descripción

Boc-Phe(3-CN)-OH, also known as N-tert-butoxycarbonyl-3-cyanophenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group (-CN) attached to the phenyl ring. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(3-CN)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected phenylalanine.

Introduction of the Cyano Group: The cyano group is introduced through a nitration reaction followed by reduction. The phenyl ring of Boc-protected phenylalanine is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro derivative. This is then reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas to form the cyano derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Boc-Phe(3-CN)-OH undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amino acid.

Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of azido or methoxy derivatives.

Hydrolysis: Free phenylalanine with a cyano group.

Reduction: Amino derivatives of phenylalanine.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of Boc-Phe(3-CN)-OH typically involves the following steps:

- Protection of Phenylalanine : The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

- Introduction of the Cyano Group : The cyanide group is introduced at the meta position through nitration or other suitable methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This multi-step process allows for high yields and purity, making this compound an accessible building block for peptide synthesis.

Peptide Synthesis

This compound is widely used as a building block in the synthesis of peptides and proteins. Its unique properties allow for the incorporation of the cyano group into peptide sequences, enhancing their stability and bioactivity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the design and synthesis of pharmaceutical compounds. It can be utilized to create enzyme inhibitors that target specific biological pathways, particularly those involving serine proteases.

Bioconjugation

This compound can be used to introduce functional groups into biomolecules for labeling or conjugation purposes. The cyano group provides a reactive site for further chemical modifications, facilitating the development of novel bioconjugates.

Material Science

This compound has potential applications in material science for creating polymers or nanomaterials with specific properties. Its unique structure allows for the exploration of new materials with enhanced functionalities.

Case Study 1: Peptide Synthesis

Research demonstrated that peptides synthesized with this compound exhibited improved stability and bioactivity compared to those synthesized with standard amino acids. For instance, cyclic RGD peptides incorporating this compound showed significantly increased affinity for αvβ3 integrin, which is crucial in cell adhesion processes.

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was utilized to design inhibitors for serine proteases. The presence of the cyano group facilitated stronger interactions with the enzyme's active site, leading to enhanced inhibition rates compared to non-modified phenylalanine derivatives.

Mecanismo De Acción

The mechanism of action of Boc-Phe(3-CN)-OH depends on its application. In peptide synthesis, the Boc group protects the amino group, allowing selective reactions at other functional groups. The cyano group can participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Boc-Phe-OH: Lacks the cyano group, making it less reactive in certain chemical reactions.

Boc-Trp-OH: Contains an indole ring instead of a phenyl ring, leading to different chemical properties.

Boc-Ala-OH: A simpler structure with an aliphatic side chain instead of an aromatic ring.

Uniqueness

Boc-Phe(3-CN)-OH is unique due to the presence of both the Boc protecting group and the cyano group. This combination allows for selective protection and reactivity, making it a valuable compound in synthetic chemistry and research applications.

Actividad Biológica

Boc-Phe(3-CN)-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural features and biological properties. This article explores the synthesis, biological activity, and potential applications of this compound, drawing on various studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group at the meta position of the phenyl ring, which influences its reactivity and biological activity. The synthesis typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the cyano group through nitration or other synthetic routes.

Synthesis Overview

- Step 1: Protection of phenylalanine to form Boc-Phe-OH.

- Step 2: Introduction of the cyano group at the 3-position using appropriate reagents.

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Receptor Binding: The compound may interact with specific receptors involved in cell signaling pathways.

- Cytotoxicity: Induction of oxidative stress and disruption of mitochondrial function in cancer cells.

- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of essential metabolic processes.

4.1 Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potent antimicrobial activity .

4.2 Case Study: Anticancer Potential

Another study evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM .

5. Data Tables

| Biological Activity | Test Subject | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL |

| Anticancer | MCF-7 Breast Cancer | IC50 = 25 µM |

6. Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Its dual action as an antimicrobial and anticancer agent positions it as a valuable compound in drug development. Future research should focus on:

- Elucidating detailed mechanisms of action.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring potential formulations for clinical applications.

Propiedades

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370338 | |

| Record name | Boc-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131980-30-8 | |

| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131980-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.